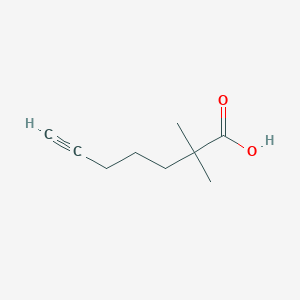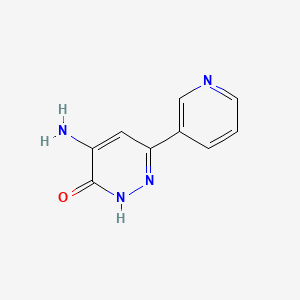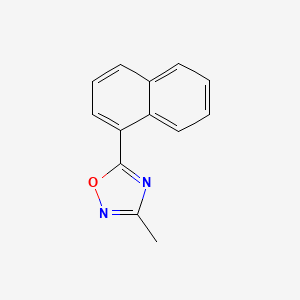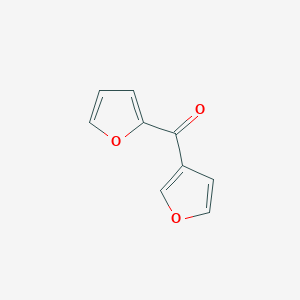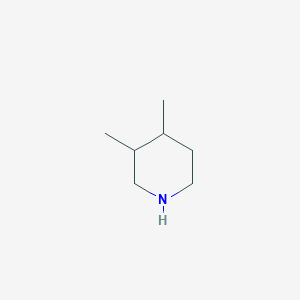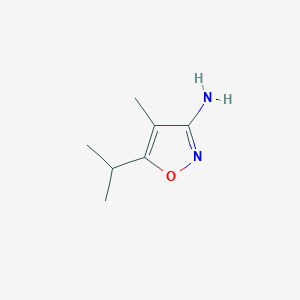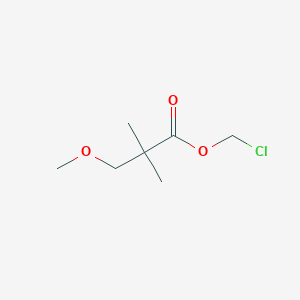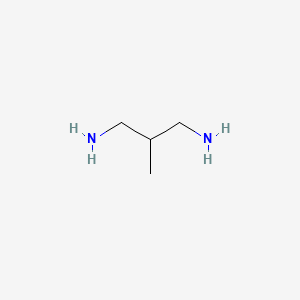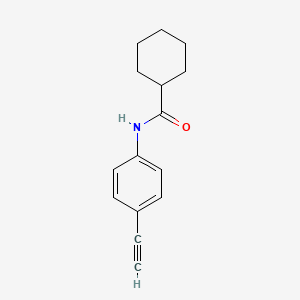
N-(4-Ethynylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Ethynylphenyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C15H17NO . It is also known by its synonyms “Cyclohexanecarboxamide, N-(4-ethynylphenyl)-” and has a CAS number of 118984-62-6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring attached to a carboxamide group and a phenyl ring with an ethynyl group . The exact 3D structure might be available in specialized chemical databases .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 227.3 . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(4-Ethynylphenyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with a focus on their molecular structure and chemical properties. A study by Özer et al. (2009) involved elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction to understand the molecular conformation and stability of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Luminescent Properties
- Diring et al. (2009) explored the photoluminescence properties of ethynyl-pyrene derivatives, including those with this compound fragments. These compounds showed potential for optoelectronic device applications due to their ability to emit light and form robust gels (Diring et al., 2009).
Antimelanoma Activity
- N-Acetyl-4-S-cysteaminylphenol analogs, related to this compound, have been studied for their antimelanoma activity. Lant et al. (2000) synthesized various analogs, finding that increased lipophilicity correlated with enhanced activity against melanoma cell lines (Lant, Mckeown, Kèlland, Rogers, & Robins, 2000).
Metal Complex Formation
- Research by Ozer et al. (2009) investigated the formation of Ni(II) and Cu(II) complexes with N-(R-carbamothioyl)cyclohexanecarboxamides, showcasing the potential for creating diverse metal complexes with various properties (Ozer, Arslan, VanDerveer, & Binzet, 2009).
PET Imaging Applications
- Choi et al. (2015) studied the use of derivatives of this compound in PET imaging, particularly for the quantification of 5-HT1A receptors in human subjects, demonstrating its potential in neurological research (Choi et al., 2015).
Crystal Structure Analysis
- Studies have also focused on the detailed crystal structure and molecular interaction analysis of similar compounds, providing insights into their stability and potential applications in various fields (Ozer, Solmaz, & Arslan, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-ethynylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h1,8-11,13H,3-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUCOERCTFQCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562841 |
Source


|
| Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118984-62-6 |
Source


|
| Record name | N-(4-Ethynylphenyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

